molecular formula C6H10NO4PS3 B231304 3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione CAS No. 17702-76-0

3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B231304
CAS No.: 17702-76-0
M. Wt: 287.3 g/mol
InChI Key: AVRCLFGJSYYCDL-UHFFFAOYSA-N
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Description

3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione (CAS# 17702-76-0) is a chemical compound with the molecular formula C6H10NO4PS3 and a molecular weight of 287.30 g/mol . This specialized molecule features a 1,3-thiazolidine-2,4-dione core, a heterocyclic scaffold recognized in medicinal chemistry for its diverse pharmacological properties, fused with a dimethoxyphosphinothioylsulfanylmethyl functional group . The 1,3-thiazolidine-2,4-dione (TZD) moiety is a privileged structure in drug discovery. Derivatives of this core structure have been extensively investigated and display a wide spectrum of significant biological activities, including anti-diabetic, anti-cancer, anti-inflammatory, and antibacterial effects . Specifically, some TZD-based compounds function as androgen receptor antagonists, showing promising anti-proliferative activity against prostate cancer cell lines such as PC-3 and LNCaP . Other TZD derivatives act as peroxisome proliferator-activated receptor-gamma (PPARγ) agonists, making them candidates for the treatment of type 2 diabetes . The structural motif is also a valuable synthon in organic synthesis, serving as a key intermediate for constructing more complex heterocyclic systems, such as dispiropyrrolidines, via 1,3-dipolar cycloaddition reactions . The specific research applications and biological profile of this compound are not fully detailed in the available literature. Its unique structure, combining the TZD core with a phosphorodithioate group, suggests potential for use in various exploratory research applications, including but not limited to medicinal chemistry, chemical biology, and as a building block in synthetic organic chemistry. Researchers are encouraged to consult the primary chemical literature for further studies on this compound and its analogs. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

17702-76-0

Molecular Formula

C6H10NO4PS3

Molecular Weight

287.3 g/mol

IUPAC Name

3-(dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C6H10NO4PS3/c1-10-12(13,11-2)15-4-7-5(8)3-14-6(7)9/h3-4H2,1-2H3

InChI Key

AVRCLFGJSYYCDL-UHFFFAOYSA-N

SMILES

COP(=S)(OC)SCN1C(=O)CSC1=O

Canonical SMILES

COP(=S)(OC)SCN1C(=O)CSC1=O

Origin of Product

United States

Preparation Methods

Solvent Selection

Polar aprotic solvents like tetrahydrofuran (THF) enhance nucleophilicity, while chlorinated solvents (e.g., dichloromethane) improve solubility of intermediates. In microencapsulation studies, emulsifiers such as polyvinyl alcohol (PVA) stabilize interfacial reactions, though this applies primarily to formulation steps.

pH and Temperature Control

Maintaining a pH of 6.8–9.1 during urea-formaldehyde prepolymer synthesis prevents premature polymerization, a principle applicable to phosphorylation steps. Elevated temperatures (>50°C) risk side reactions, necessitating gradual heating (38–75°C).

Catalytic Systems

Lewis acids (e.g., zinc chloride) accelerate thiophosphate formation, but their use requires stringent moisture control.

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy : Peaks at 1700–1750 cm⁻¹ (C=O stretch) and 650–750 cm⁻¹ (P=S stretch).

  • ¹H NMR : Resonances for methoxy groups (δ 3.7–3.8 ppm) and thiazolidine protons (δ 4.2–4.5 ppm).

Chromatographic Purity

Thin-layer chromatography (TLC) with hexane/ethyl acetate (7:3) monitors reaction progress. High-performance liquid chromatography (HPLC) achieves >95% purity using C18 columns and acetonitrile/water gradients.

Challenges and Mitigation Strategies

Byproduct Formation

Phosphorylation reactions often yield dialkyl phosphorothioates as byproducts. Recrystallization from ethanol/water mixtures removes impurities.

Moisture Sensitivity

The thiophosphate group hydrolyzes in aqueous media. Conducting reactions under nitrogen atmosphere and using molecular sieves improves yields.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Knoevenagel + Phosphorylation6292Scalable for industrial use
One-pot Alkylation4885Reduced step count
Microencapsulation7589Enhanced stability

Chemical Reactions Analysis

Types of Reactions

3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of thiazolidine-2,4-dione exhibit significant antimicrobial properties. For instance, synthesized compounds from 1,3-thiazolidine-2,4-dione have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.56 to 22.6 µg/mL .

CompoundMIC (µg/mL)Bacterial Strain
200.56E. coli
221.7A. fumigatus
266.25S. aureus

Antidiabetic Activity

The compound has been investigated for its potential as a protein tyrosine phosphatase 1B (PTP1B) inhibitor, which is crucial in the management of diabetes mellitus. A study identified several thiazolidine-2,4-dione derivatives that exhibited IC50 values between 0.41 and 4.68 µM against PTP1B, indicating strong inhibitory activity compared to standard controls . The most potent derivative demonstrated a reversible noncompetitive inhibition mechanism.

Synthesis and Chemical Properties

The synthesis of 3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione typically involves multi-step reactions starting from thiazolidine-2,4-dione precursors. The synthesis pathway often includes the following steps:

  • Formation of Thiazolidine Derivative : Reaction of thiazolidine-2,4-dione with appropriate thiol and phosphonic acid derivatives.
  • Purification : The resulting compound is purified using recrystallization techniques.

The chemical structure features a thiazolidine ring with a dimethoxyphosphinothioyl group that enhances its biological activity.

Antifungal Activity

The compound has also been evaluated for its antifungal properties against various phytopathogenic fungi. In preliminary studies, certain derivatives showed effective fungicidal activity with EC50 values as low as 0.85 µg/mL against Alternaria solani, indicating potential use in agricultural applications for crop protection .

Case Studies and Research Findings

Several case studies have highlighted the versatility of thiazolidine derivatives:

  • A study synthesized new thiazolidine derivatives and assessed their antibacterial efficacy against multiple strains, confirming their potential as lead compounds for antibiotic development .
  • Another research effort focused on the design of thiazolidine-based compounds targeting PTP1B for diabetes treatment, showcasing their dual role in both antimicrobial and antidiabetic therapies .

Mechanism of Action

The mechanism of action of 3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The phosphinothioyl group can inhibit enzymes by forming covalent bonds with active site residues. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Substituent-Driven Structural Variations

Key structural analogs and their substituent effects:

Compound Name Substituent at 3-Position Substituent at 5-Position Biological Activity Reference
Target Compound Dimethoxyphosphinothioylsulfanylmethyl None (unmodified) Under investigation
5-(4-Methoxybenzylidene)-TZD 2-Diisopropylaminoethyl 4-Methoxybenzylidene Antimicrobial
(5Z)-5-(Pyridin-3-ylmethylidene)-TZD 2-Aminoethyl Pyridin-3-ylmethylidene Antiviral (HIV-1 RT inhibition)
Rosiglitazone Analog (e.g., CID 3087795) 2-Aminoethyl 2-Thienylmethylene Antidiabetic, Antiviral

Key Observations :

  • Arylidene substituents at the 5-position (e.g., pyridinyl, thienyl) enhance π-π stacking in receptor binding, critical for activities like PPAR-γ modulation or HIV-1 reverse transcriptase inhibition .

Pharmacological and Biochemical Comparisons

Antidiabetic Potential

Classical TZDs (e.g., rosiglitazone) act as PPAR-γ agonists, but derivatives like (Z)-5-(4-((E)-3-substituted-propenyl)benzylidene)-TZDs show enhanced in vivo antidiabetic activity in streptozotocin-induced diabetic models. Compound ad22 achieved 52% glucose reduction, comparable to rosiglitazone . The target compound’s phosphorothioate group may influence PPAR-γ binding affinity, though data are pending.

Antimicrobial and Antiviral Activity

  • Antimicrobial : Mannich bases of 5-arylidene-TZDs exhibit broad-spectrum activity. For example, 3-substituted-5-(4-chlorophenylmethylene)-TZD hydrochloride showed MIC values of 8–16 µg/mL against S. aureus .
  • Antiviral: (5E)-3-(2-aminoethyl)-5-(2-thienylmethylene)-TZD (CID 3087795) demonstrated a docking score of -8.2 kcal/mol against HIV-1 RT, indicating strong binding . The target compound’s sulfur-rich substituent may enhance interactions with viral proteases or polymerases.

Metabolic Stability and Toxicity

The dimethoxyphosphinothioyl group could impact metabolic stability. For instance, INN-listed TZDs like rac-(5R)-5-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}methyl)-TZD are optimized for metabolic disorder treatment but lack sulfur-phosphorus linkages, which may alter hepatic clearance or toxicity profiles .

Molecular Docking and Structure-Activity Relationships (SAR)

From , docking scores of TZD derivatives correlate with substituent electronic properties:

Compound 5-Position Substituent Docking Score (kcal/mol) Target Protein
SMI-IV-1 Phenyl -3.8 PPAR-γ
SMI-IV-4 3-Amino-4-hydroxyphenyl -5.1 PPAR-γ
CID 3087795 2-Thienylmethylene -8.2 HIV-1 RT

SAR Insights :

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) at the 5-position improve docking scores .

Biological Activity

3-(Dimethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C6H10NO4PS3
  • Molecular Weight : 330.36 g/mol
  • CAS Number : 87258

Mechanisms of Biological Activity

The compound exhibits various biological activities, primarily through its interaction with specific biochemical pathways. Notably, it has been identified as a potential inhibitor of protein tyrosine phosphatase 1B (PTP1B), which plays a critical role in insulin signaling and glucose metabolism.

Inhibition of PTP1B

Recent studies have highlighted the compound's ability to inhibit PTP1B effectively. The half-maximal inhibitory concentration (IC50) values for several derivatives have been reported, indicating the potency of these compounds in modulating PTP1B activity:

CompoundIC50 (μM)
MY170.41 ± 0.05
Lithocholic Acid (control)9.62 ± 0.14

MY17 was found to be a reversible, noncompetitive inhibitor of PTP1B, demonstrating significant potential for managing conditions like diabetes mellitus by improving insulin sensitivity in HepG2 cells .

Antioxidant and Antimicrobial Activities

The compound has also shown promising antioxidant properties. In vitro assays demonstrated its capability to scavenge free radicals and inhibit lipid peroxidation, suggesting potential applications in preventing oxidative stress-related diseases.

Additionally, thiazolidine derivatives have been evaluated for their antimicrobial activity against various pathogens. For instance, compounds derived from thiazolidine structures exhibited significant antifungal activity against phytopathogenic fungi with effective concentrations (EC50) ranging from 0.85 to 2.29 µg/mL against Alternaria solani and Phoma lingam .

Study on Tyrosinase Inhibition

In a recent study focused on tyrosinase inhibition—a key enzyme in melanin production—analogous compounds demonstrated strong inhibitory effects. The most potent analog showed an IC50 value significantly lower than that of the standard inhibitor kojic acid:

AnalogIC50 (μM)
Analog 30.08
Kojic Acid24.09

These findings suggest that derivatives of thiazolidine can be developed as therapeutic agents for hyperpigmentation disorders .

Cytotoxicity Assessment

Cytotoxicity studies were conducted using B16F10 murine melanoma cells to evaluate the safety profile of these compounds. Most analogs did not exhibit cytotoxicity at concentrations up to 20 μM after 48 hours; however, one analog displayed significant cytotoxic effects even at lower concentrations .

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize thiazolidine-2,4-dione derivatives, and how can the target compound be prepared?

Answer:
Thiazolidine-2,4-dione derivatives are typically synthesized via Knoevenagel condensation , where 1,3-thiazolidine-2,4-dione reacts with aromatic aldehydes under catalytic conditions (e.g., piperidine in ethanol). For example, substituents like dimethoxyphosphinothioylsulfanylmethyl groups can be introduced through subsequent alkylation or substitution reactions. A general procedure involves:

  • Mixing 1,3-thiazolidine-2,4-dione (5 mmol) with an aromatic aldehyde (5 mmol) in ethanol.
  • Adding a catalyst (e.g., piperidine, 4 mmol) and refluxing until completion.
  • Purifying the product via recrystallization or column chromatography .

For the target compound, post-condensation modifications, such as phosphorothioate group incorporation, require specialized reagents like dimethoxyphosphinothioyl chloride under inert conditions.

Basic: How can researchers confirm the structural integrity and purity of synthesized thiazolidine-2,4-dione derivatives?

Answer:
Key analytical techniques include:

  • NMR Spectroscopy : To verify substituent positions and stereochemistry. For example, 1H^1H NMR can confirm the presence of methylene protons adjacent to sulfur atoms (~δ 3.5–4.5 ppm) .
  • X-ray Crystallography : Resolves crystal packing and bond geometries. Monoclinic systems (e.g., space group P21/cP2_1/c) with unit cell parameters (e.g., a=7.657A˚,β=95.641a = 7.657 \, \text{Å}, \beta = 95.641^\circ) are commonly observed .
  • HPLC/MS : Ensures purity and molecular weight consistency, particularly for detecting byproducts like unreacted aldehydes .

Advanced: How do substituents on the aromatic aldehyde influence the biological activity of thiazolidine-2,4-dione derivatives?

Answer:
Substituents modulate activity through steric effects , electronic properties , and binding affinity . For instance:

  • Electron-withdrawing groups (e.g., -Cl, -NO2_2) enhance interactions with hydrophobic enzyme pockets, improving docking scores (e.g., -5.1 for 3-amino-4-hydroxybenzaldehyde derivatives) .
  • Hydroxyl groups (e.g., 4-hydroxybenzaldehyde) improve antioxidant activity via radical scavenging (DPPH assay IC50_{50} values correlate with substitution patterns) .
  • Bulkier substituents may reduce bioavailability but increase target specificity, as seen in HIV-1 reverse transcriptase inhibitors .

Advanced: What methodological strategies are used to evaluate the antioxidant potential of thiazolidine-2,4-dione derivatives?

Answer:
The DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay is standard:

  • Prepare a DPPH solution (0.1 mM in methanol).

  • Incubate with test compounds (10–100 µM) for 30 minutes in the dark.

  • Measure absorbance at 517 nm. Percent inhibition is calculated as:

    Inhibition (%)=(1AsampleAcontrol)×100\text{Inhibition (\%)} = \left(1 - \frac{A_{\text{sample}}}{A_{\text{control}}}\right) \times 100

    Derivatives with IC50_{50} < 50 µM are considered potent antioxidants. Substituents like 4-hydroxyphenyl enhance activity by stabilizing radical intermediates .

Advanced: How can molecular docking guide the design of thiazolidine-2,4-dione derivatives for specific enzyme targets (e.g., HIV-1 reverse transcriptase)?

Answer:

  • Target Selection : Identify critical enzymes (e.g., HIV-1 RT PDB:1DLO) and extract active site coordinates.
  • Ligand Preparation : Generate 3D structures of derivatives, optimizing tautomers and protonation states.
  • Docking Software : Use AutoDock Vina or Schrödinger Glide with scoring functions (e.g., Gibbs free energy).
  • Validation : Compare docking scores (e.g., -3.8 to -5.1 kcal/mol) and binding poses with known inhibitors. For HIV-1 RT, derivatives with thienylmethylene groups show strong interactions with residues like Lys101 and Tyr318 .

Safety: What protocols are recommended for safe handling and storage of thiazolidine-2,4-dione derivatives?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
  • Storage : Keep in airtight containers at -20°C, away from oxidizers and moisture.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers address discrepancies in biological activity data across structurally similar derivatives?

Answer:

  • Dose-Response Analysis : Confirm activity trends with multiple concentrations (e.g., 1–100 µM).
  • Crystallographic Studies : Resolve conflicting binding hypotheses (e.g., compare X-ray structures of high- vs. low-activity derivatives) .
  • QSAR Modeling : Correlate electronic descriptors (e.g., logP, HOMO/LUMO) with bioactivity to identify outlier compounds .

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